molecular formula C18H30N2O B14638063 N~2~-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide CAS No. 55077-39-9

N~2~-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide

Cat. No.: B14638063
CAS No.: 55077-39-9
M. Wt: 290.4 g/mol
InChI Key: PKMUZLXJZUZPPS-UHFFFAOYSA-N
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Description

N~2~-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide is a complex organic compound characterized by its unique structure, which includes both butyl and tert-butyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide typically involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) triflate (Cu(OTf)~2~). This reaction is carried out under solvent-free conditions at room temperature, resulting in high yields . Another method involves the condensation of carboxylic acids with tert-butyl amines, using condensing agents such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) .

Industrial Production Methods

Industrial production of N2-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide may involve large-scale synthesis using the aforementioned methods, with optimizations for cost-effectiveness and efficiency. The use of recyclable catalysts and environmentally friendly conditions is often prioritized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N~2~-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Nucleophiles such as halides, amines, or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of N2-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-Butyl-N~2~-tert-butyl-N-(2,6-dimethylphenyl)glycinamide is unique due to its specific combination of butyl and tert-butyl groups attached to a glycinamide backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

55077-39-9

Molecular Formula

C18H30N2O

Molecular Weight

290.4 g/mol

IUPAC Name

2-[butyl(tert-butyl)amino]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C18H30N2O/c1-7-8-12-20(18(4,5)6)13-16(21)19-17-14(2)10-9-11-15(17)3/h9-11H,7-8,12-13H2,1-6H3,(H,19,21)

InChI Key

PKMUZLXJZUZPPS-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC(=O)NC1=C(C=CC=C1C)C)C(C)(C)C

Origin of Product

United States

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